molecular formula C14H18N4O3 B2460258 3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-42-9

3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2460258
CAS No.: 899751-42-9
M. Wt: 290.323
InChI Key: RMUSJGLZOXBUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a fused oxazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can afford the desired oxazolo[2,3-f]purine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-butyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-5-6-7-17-12(19)10-11(16(4)14(17)20)15-13-18(10)8(2)9(3)21-13/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUSJGLZOXBUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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